molecular formula C19H16N2O4 B11065000 N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide

N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide

Cat. No.: B11065000
M. Wt: 336.3 g/mol
InChI Key: DTQUQPAEYFZXBX-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide is a complex organic compound with a unique structure that includes a naphthalene core, an acetamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to form nitronaphthalene.

    Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.

    Acetylation: Aminonaphthalene is acetylated to form acetamidonaphthalene.

    Coupling Reaction: The acetamidonaphthalene is coupled with 4-methoxyaniline under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide is unique due to its combination of a naphthalene core with a methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-[3-(4-methoxyanilino)-1,4-dioxonaphthalen-2-yl]acetamide

InChI

InChI=1S/C19H16N2O4/c1-11(22)20-16-17(21-12-7-9-13(25-2)10-8-12)19(24)15-6-4-3-5-14(15)18(16)23/h3-10,21H,1-2H3,(H,20,22)

InChI Key

DTQUQPAEYFZXBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OC

solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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